5-Aminopentanal

Descripción general

Descripción

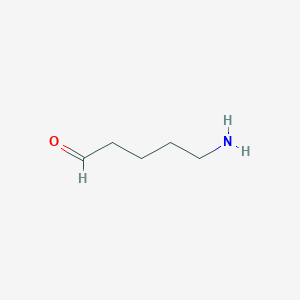

5-Aminopentanal: is an omega-aminoaldehyde that is pentanal substituted at position 5 by an amino group. It is an intermediate in the biosynthesis of L-lysine derived alkaloids

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Aminopentanal can be synthesized through the decarboxylation of L-lysine by lysine decarboxylase, yielding cadaverine. Cadaverine undergoes oxidative deamination by copper amine oxidase, resulting in the formation of this compound . Another method involves the complete hydrogenation of furfural to yield tetrahydrofurfuryl alcohol, which undergoes ring expansion upon dehydration to give dihydropyran. Dihydropyran reacts with ammonia in a reductive amination under ring opening to produce 5-amino-1-pentanol, which can be further oxidized to this compound .

Industrial Production Methods: Industrial production of this compound can involve the use of recombinant Bacillus methanolicus strains for methanol-based production. This method involves the conversion of L-lysine to this compound through a series of enzymatic reactions .

Análisis De Reacciones Químicas

Types of Reactions: 5-Aminopentanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-aminovalerate.

Reduction: It can be reduced to form 5-amino-1-pentanol.

Substitution: It can participate in substitution reactions to form Schiff bases.

Common Reagents and Conditions:

Oxidation: Aldehyde dehydrogenase can be used for the oxidation of this compound to 5-aminovalerate.

Reduction: Reductive amination with ammonia and hydrogen can be used to convert this compound to 5-amino-1-pentanol.

Substitution: Ammonia or primary amines can be used to form imine derivatives (Schiff bases) from this compound.

Major Products:

5-Aminovalerate: Formed through oxidation.

5-Amino-1-pentanol: Formed through reduction.

Schiff Bases: Formed through substitution reactions with ammonia or primary amines.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Synthesis

5-Aminopentanal serves as a key intermediate in the synthesis of various chemical compounds. Notably, it is involved in the production of polyamides and biodegradable polyesteramides. These materials have significant applications in the manufacturing of environmentally friendly plastics and fibers.

Biosynthesis Pathways

The compound is crucial in the biosynthesis of L-lysine-derived alkaloids. It is formed through the oxidative deamination of cadaverine by copper amine oxidase. This pathway highlights its role as a precursor for other biologically active molecules, including 5-aminovalerate, which is utilized in industrial applications .

Biological Research

Leishmania infantum Studies

Research has demonstrated that this compound influences the growth of Leishmania infantum promastigotes. When produced from diamines like putrescine and cadaverine, it stimulates the growth of these parasites, suggesting potential applications in serological studies. Conversely, aldehydes derived from polyamines inhibit their vitality, indicating a dual role for this compound in therapeutic strategies against leishmaniasis .

Neuroprotective Effects

Emerging studies indicate that metabolites related to this compound may possess neuroprotective properties. These compounds could protect neuronal health and offer therapeutic potential for neurodegenerative diseases.

Medical Applications

Biosynthesis of Medicinal Compounds

this compound is involved in synthesizing medicinal compounds such as Huperzine A, which is used in treating Alzheimer’s disease. Its role in biosynthetic pathways makes it a valuable compound for drug development.

Industrial Applications

Production of 5-Aminovalerate

The compound is utilized in producing 5-aminovalerate, a building block for polyamides and other industrial chemicals. This application is particularly relevant for developing sustainable bioplastics and other materials .

Case Study 1: Biosynthesis Pathway Exploration

A study by Cheng et al. (2020) explored biosynthetic pathways for producing 5-aminovalerate using engineered E. coli strains. The research highlighted the efficiency of metabolic engineering techniques to enhance production yields.

| Pathway | Organism | Yield (g/L) |

|---|---|---|

| LDC-Cadaverine-PatA | E. coli | 50.62 |

| LDC-Cadaverine-Puo | Corynebacterium glutamicum | 29.12 |

This study underscores the importance of understanding metabolic pathways to optimize compound yields .

Case Study 2: Methanol-Based Production

A recent investigation into methanol-based production pathways for 5-aminovalerate demonstrated the potential for sustainable biorefinery processes. The study tested five different biosynthetic pathways with varying success rates, showcasing innovative approaches to utilize alternative raw materials .

Mecanismo De Acción

5-Aminopentanal exerts its effects through various biochemical pathways. It is involved in the oxidative deamination of cadaverine by copper amine oxidase, leading to the formation of this compound. This compound can then undergo further reactions to form other biologically active molecules . The molecular targets and pathways involved include the lysine decarboxylase and copper amine oxidase enzymes .

Comparación Con Compuestos Similares

Cadaverine: A precursor to 5-aminopentanal, involved in the same biosynthetic pathway.

5-Aminovalerate: A product formed from the oxidation of this compound.

5-Amino-1-pentanol: A reduced form of this compound.

Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of L-lysine derived alkaloids and its involvement in multiple biochemical pathways. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in scientific research and industrial applications .

Actividad Biológica

5-Aminopentanal, also known as this compound, is a compound that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its biosynthesis, enzymatic pathways, and potential therapeutic implications.

Biosynthesis and Enzymatic Pathways

This compound is primarily synthesized through the oxidative deamination of cadaverine, which itself is derived from L-lysine via the action of lysine decarboxylase (LDC). The pathway can be summarized as follows:

- Lysine Decarboxylation : LDC catalyzes the conversion of L-lysine to cadaverine.

- Oxidative Deamination : Cadaverine is then converted to this compound by copper amine oxidase (CAO) through oxidative deamination.

This biosynthetic route has been confirmed in various studies, including those investigating the biosynthesis of alkaloids in plants like Huperzia serrata . The enzymes involved in these conversions are crucial for understanding the metabolic pathways leading to this compound production.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. For instance, it has been identified as a potential inhibitor of the SOS response in Escherichia coli, which is a bacterial mechanism that can contribute to antibiotic resistance . The modulation of this pathway may enhance the efficacy of existing antibiotics by reducing resistance mechanisms.

Neuroprotective Effects

There is emerging evidence suggesting that compounds related to this compound may have neuroprotective effects. Studies have shown that related metabolites can influence neuronal health and may protect against neurodegenerative processes . This opens avenues for further research into its potential therapeutic applications in neurodegenerative diseases.

Case Study 1: Biosynthesis Pathway Exploration

A study conducted by Cheng et al. (2020) explored various biosynthetic pathways for producing 5-aminovalerate (5AVA), a compound closely related to this compound. The research highlighted the efficiency of using engineered E. coli strains to optimize production yields through metabolic engineering techniques . This study underscores the importance of understanding metabolic pathways for enhancing compound yields.

| Pathway | Organism | Yield (g/L) |

|---|---|---|

| LDC-Cadaverine-PatA | E. coli | 50.62 |

| LDC-Cadaverine-Puo | Corynebacterium glutamicum | 29.12 |

Propiedades

IUPAC Name |

5-aminopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5-7/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBGXBOFCGNPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332133 | |

| Record name | 5-Aminopentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminopentanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14049-15-1 | |

| Record name | 5-Aminopentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminopentanal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC7RQZ8BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.